N'-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-N,N-dimethylformimidamide
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Overview
Description
N’-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-N,N-dimethylformimidamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a formimidamide group attached to a phenyl ring substituted with chloro and fluorobenzyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-N,N-dimethylformimidamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-chloro-4-((3-fluorobenzyl)oxy)aniline with N,N-dimethylformamide dimethyl acetal under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
N’-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-N,N-dimethylformimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluorobenzyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N’-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-N,N-dimethylformimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Known for its use in targeted cancer therapy.
N-(3-Chloro-4-fluorophenyl)-6-iodoquinazolin-4-amine: Used in the design of anticancer drugs.
Uniqueness
N’-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-N,N-dimethylformimidamide stands out due to its unique combination of chloro and fluorobenzyl groups attached to a formimidamide moiety.
Properties
Molecular Formula |
C16H16ClFN2O |
---|---|
Molecular Weight |
306.76 g/mol |
IUPAC Name |
N'-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C16H16ClFN2O/c1-20(2)11-19-14-6-7-16(15(17)9-14)21-10-12-4-3-5-13(18)8-12/h3-9,11H,10H2,1-2H3 |
InChI Key |
BSPORZJNKRQICY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=CC(=C(C=C1)OCC2=CC(=CC=C2)F)Cl |
Origin of Product |
United States |
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